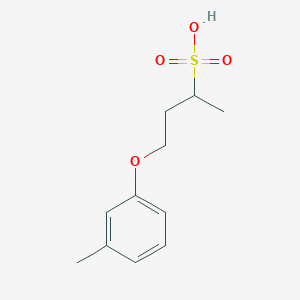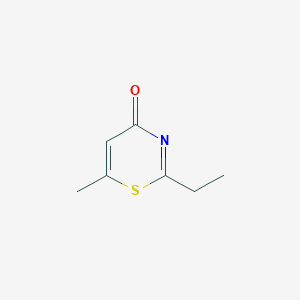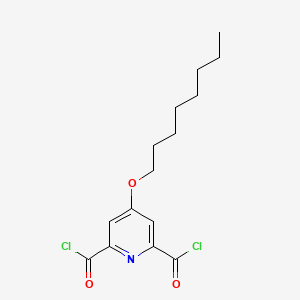
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride is a chemical compound with the molecular formula C7H3Cl2NO2This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various pyridine-based derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired dichloride compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.
Condensation Reactions: It can react with amines to form amides and imides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions to prevent hydrolysis of the dichloride.
Major Products
The major products formed from these reactions include pyridine-based polyamido-polyester optically active macrocycles and pyridine-bridged 2,6-bis-carboxamide Schiff’s bases .
Scientific Research Applications
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid chloride: Similar in structure but lacks the octyloxy group.
Pyridine-2,6-dicarboxamide: Similar in structure but contains amide groups instead of chloride groups.
Uniqueness
The presence of the octyloxy group in 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride imparts unique reactivity and properties, making it a valuable reagent in organic synthesis. Its ability to form a wide range of derivatives through substitution and condensation reactions sets it apart from other similar compounds .
Properties
CAS No. |
86732-48-1 |
|---|---|
Molecular Formula |
C15H19Cl2NO3 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-octoxypyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C15H19Cl2NO3/c1-2-3-4-5-6-7-8-21-11-9-12(14(16)19)18-13(10-11)15(17)20/h9-10H,2-8H2,1H3 |
InChI Key |
USPGKPJGAMZCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
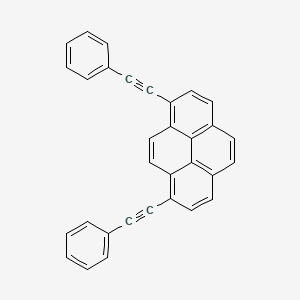
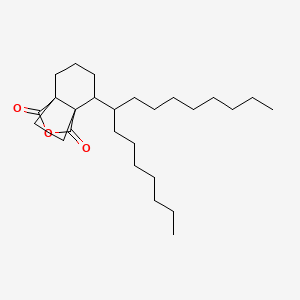
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
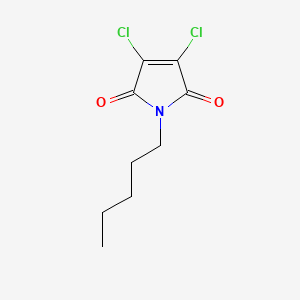
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
